1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine
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Overview
Description
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that combines the structural features of pyridine and benzodiazole
Mechanism of Action
Target of Action
Similar compounds, such as imidazole and pyridine derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s known that n-(pyridin-2-yl)amides, a class of compounds to which our compound of interest belongs, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Biochemical Analysis
Biochemical Properties
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. This compound’s interaction with proteins can lead to conformational changes, affecting their activity and stability. Additionally, this compound may interact with nucleic acids, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in cellular responses. This compound has been shown to affect gene expression, potentially upregulating or downregulating specific genes. Moreover, it impacts cellular metabolism by interacting with metabolic enzymes and pathways, thereby altering the metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes, affecting the activity and stability of these biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy. Studies have shown that the compound’s activity can vary depending on its subcellular distribution .
Preparation Methods
The synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP . These methods are advantageous due to their mild reaction conditions and metal-free nature.
Chemical Reactions Analysis
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Cyclization: Cyclization reactions can be promoted by bromination, leading to the formation of imidazopyridines.
Scientific Research Applications
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds are structurally related and have applications in medicinal chemistry.
Indolizines: These compounds also contain a fused heterocyclic system and are used in various scientific applications.
The uniqueness of this compound lies in its specific combination of pyridine and benzodiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-14-17-12-6-1-2-7-13(12)18(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYMKQDIPKRIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=CC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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